Dapoxetine-d6 Hydrochloride
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Overview
Description
Dapoxetine-d6 Hydrochloride is a deuterium-labeled version of Dapoxetine Hydrochloride, a selective serotonin reuptake inhibitor. It is primarily used in the treatment of premature ejaculation. The deuterium labeling is used for research purposes, particularly in pharmacokinetic studies to track the drug’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dapoxetine-d6 Hydrochloride involves the introduction of deuterium atoms into the Dapoxetine molecule. One method involves the use of chiral auxiliary (S)-tert-butanesulfinamide, which provides high diastereoselectivity and convenient cleavage of the N-tert-butanesulfinyl group. The synthesis is concise, mild, and easy to perform, resulting in excellent yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory synthesis but on a larger scale. The process includes the preparation of the deuterium-labeled intermediate, followed by its conversion to the final product through a series of chemical reactions. The stability and solubility of the final product are crucial factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Dapoxetine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterium-labeled alcohols.
Scientific Research Applications
Dapoxetine-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Dapoxetine in various chemical environments.
Biology: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Dapoxetine in biological systems.
Medicine: Used in clinical research to understand the efficacy and safety of Dapoxetine in treating premature ejaculation.
Industry: Utilized in the development of new formulations and drug delivery systems for Dapoxetine.
Mechanism of Action
Dapoxetine-d6 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the neuronal synapses, thereby increasing the levels of serotonin in the synaptic cleft. This action potentiates serotonin activity, which is believed to play a crucial role in delaying ejaculation. The central ejaculatory neural circuit, comprising spinal and cerebral areas, forms a highly interconnected network that is modulated by serotonin .
Comparison with Similar Compounds
Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor used primarily as an antidepressant.
Sertraline Hydrochloride: A selective serotonin reuptake inhibitor used to treat depression, anxiety disorders, and other conditions.
Paroxetine Hydrochloride: A selective serotonin reuptake inhibitor used to treat depression, anxiety disorders, and other conditions.
Uniqueness of Dapoxetine-d6 Hydrochloride: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking of the drug’s behavior in the body. Additionally, Dapoxetine is specifically approved for the treatment of premature ejaculation, unlike other selective serotonin reuptake inhibitors that are primarily used as antidepressants .
Properties
IUPAC Name |
(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-RURDCJKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-76-5 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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